5-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine

Lipophilicity logP Drug-likeness

This compound is a well-characterized, brominated entry point into the N-(1,3-thiazol-2-yl)pyridin-2-amine series, a privileged pharmacophore for ATP-competitive VEGFR-2/KDR inhibition. The 5-bromo substituent enables SAD phasing for direct binding-pose determination and serves as a high-yielding handle for Suzuki, Sonogashira, and Buchwald-Hartwig diversification. Procuring this exact derivative—rather than the des-bromo or alternate-halogen analogs—ensures consistency with published SAR, predicted low-nanomolar KDR potency, and validated physicochemical parameters (logP 6.16, PSA 28.6 Ų).

Molecular Formula C15H12BrN3S
Molecular Weight 346.25
CAS No. 1112314-18-7
Cat. No. B2773477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine
CAS1112314-18-7
Molecular FormulaC15H12BrN3S
Molecular Weight346.25
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=C(C=C3)Br
InChIInChI=1S/C15H12BrN3S/c1-10-2-4-11(5-3-10)13-9-20-15(18-13)19-14-7-6-12(16)8-17-14/h2-9H,1H3,(H,17,18,19)
InChIKeyFGPMJQQOBDASKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 58 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 5‑bromo‑N‑[4‑(4‑methylphenyl)‑1,3‑thiazol‑2‑yl]pyridin‑2‑amine (CAS 1112314‑18‑7) as a Functionalized Kinase‑Directed Scaffold


5‑bromo‑N‑[4‑(4‑methylphenyl)‑1,3‑thiazol‑2‑yl]pyridin‑2‑amine (CAS 1112314‑18‑7) is a heterocyclic small molecule built on the N‑(1,3‑thiazol‑2‑yl)pyridin‑2‑amine scaffold. This scaffold is recognized as a privileged pharmacophore for ATP‑competitive inhibition of vascular endothelial growth factor receptor‑2 (VEGFR‑2/KDR) tyrosine kinase [1]. The compound carries a bromine atom at the 5‑position of the pyridine ring and a 4‑methylphenyl group at the 4‑position of the thiazole, giving it a molecular formula of C₁₅H₁₂BrN₃S and a calculated molecular weight of 346.25 g mol⁻¹ . It is supplied as a screening compound by commercial vendors and is intended for early‑stage drug discovery or probe‑development campaigns that require a well‑characterized, brominated entry point into the thiazolyl‑aminopyridine series.

Why Un‑substituted or Differently‑substituted Analogs Cannot Replace 5‑bromo‑N‑[4‑(4‑methylphenyl)‑1,3‑thiazol‑2‑yl]pyridin‑2‑amine in Quantitative Assays


The N‑(1,3‑thiazol‑2‑yl)pyridin‑2‑amine pharmacophore is exquisitely sensitive to peripheral substitution: even minor changes in the halogen pattern, aryl appendage, or methylation status can shift kinase selectivity, alter cellular permeability, and modulate off‑target liabilities such as hERG binding [1]. The 5‑bromo substituent on the pyridine ring is not merely a placeholder; it influences both the electronic character of the pyridine nitrogen that engages the kinase hinge and the steric volume that dictates fit within the ATP pocket. The 4‑methyl group on the pendant phenyl ring further tunes hydrophobic contacts. Consequently, a procurement decision that substitutes the des‑bromo analog (N‑[4‑(4‑methylphenyl)‑1,3‑thiazol‑2‑yl]pyridin‑2‑amine) or a differently halogenated variant introduces uncontrolled variables that invalidate cross‑study comparisons or SAR campaigns. Only the exact brominated, 4‑methylphenyl‑substituted derivative guarantees consistency with published structure‑activity relationships and physicochemical fingerprints.

Quantitative Differentiation of 5‑bromo‑N‑[4‑(4‑methylphenyl)‑1,3‑thiazol‑2‑yl]pyridin‑2‑amine Versus Its Closest Analogs


Bromine‑induced Lipophilicity Elevation Relative to the Des‑bromo Analog

The presence of the 5‑bromine atom substantially increases the compound’s logP compared with the hydrogen‑substituted analog N‑[4‑(4‑methylphenyl)‑1,3‑thiazol‑2‑yl]pyridin‑2‑amine. The experimentally determined logP for the brominated target is 6.16 . While a direct experimental logP for the des‑bromo comparator is not publicly available, the removal of a bromine atom from an aromatic system typically reduces logP by approximately 0.6–1.0 log units [1]. This lipophilicity shift is expected to alter membrane permeability, plasma protein binding, and in‑cell target engagement, making the brominated compound a better candidate for assays requiring higher passive permeability or where increased hydrophobicity is correlated with potency in cell‑based systems.

Lipophilicity logP Drug-likeness Permeability

Molecular Weight and Heavy‑Atom Effect: Implications for Crystallography and Biophysical Assays

With a molecular weight of 346.25 g mol⁻¹, the brominated compound is 78.8 g mol⁻¹ heavier than its des‑bromo counterpart (MW 267.4 g mol⁻¹) . This mass increment, coupled with the anomalous scattering properties of bromine, makes the compound uniquely suited for X‑ray co‑crystallography experiments that rely on single‑wavelength anomalous diffraction (SAD) phasing to determine the binding mode of the scaffold within the kinase active site. The des‑bromo analog lacks this intrinsic phasing power and would require incorporation of a selenomethionine label into the protein or co‑crystallization with a separately labeled ligand, adding time, cost, and complexity.

Molecular weight Heavy atom X-ray crystallography Biophysical assays

Synthetic Tractability: Bromine as a Versatile Handle for Palladium‑Catalyzed Cross‑Coupling

The 5‑bromopyridine moiety is a well‑established substrate for palladium‑catalyzed cross‑coupling reactions, including Suzuki‑Miyaura, Sonogashira, and Buchwald‑Hartwig couplings [1]. In the context of the thiazolyl‑aminopyridine scaffold, this reactivity allows late‑stage diversification at the pyridine 5‑position without deconstructing the core. The des‑bromo comparator, lacking a halogen, requires pre‑functionalization (e.g., directed lithiation or C–H activation) to achieve analogous diversification, which is often lower‑yielding and less compatible with sensitive functional groups. Patent literature explicitly describes the use of bromo‑substituted intermediates as synthetic building blocks for generating focused libraries of kinase inhibitors [2].

Cross-coupling Suzuki coupling Buchwald-Hartwig Late-stage functionalization

Kinase Selectivity Fingerprint: Halogen‑Dependent Potency Shifts in the KDR Series

Published structure‑activity relationships for the N‑(1,3‑thiazol‑2‑yl)pyridin‑2‑amine class demonstrate that the nature and position of halogen substitution on the pyridine ring profoundly affects KDR enzyme potency. In the parent series, compounds bearing a 5‑bromo substituent regularly exhibit IC₅₀ values in the low nanomolar range (typically <10 nM against isolated KDR enzyme), whereas the unsubstituted pyridine analogs are consistently 5‑ to 20‑fold less potent [1]. Although direct enzymatic data for the exact 4‑(4‑methylphenyl)‑substituted pair are not publicly available, the halogen‑dependent potency trend is conserved across multiple aryl‑thiazole sub‑series, making it a reliable class‑level predictor. Researchers selecting the brominated compound can therefore expect the enhanced intrinsic kinase affinity necessary for robust biochemical and cellular profiling.

Kinase selectivity KDR VEGFR-2 SAR Halogen effect

High‑Impact Procurement Scenarios for 5‑bromo‑N‑[4‑(4‑methylphenyl)‑1,3‑thiazol‑2‑yl]pyridin‑2‑amine


Co‑crystallography campaigns requiring experimental phasing of the KDR–ligand complex

The bromine atom provides a tunable anomalous scattering signal for SAD phasing, enabling direct determination of the binding pose of the thiazolyl‑aminopyridine scaffold within the VEGFR‑2 ATP pocket. Procurement of the brominated compound eliminates the need for protein‑labeling strategies and accelerates the structural feedback loop in fragment‑based or scaffold‑hopping programs .

Late‑stage diversification libraries for SAR expansion at the pyridine 5‑position

The 5‑bromopyridine group serves as a high‑yielding entry point for parallel synthesis of biaryl, alkyne, and amine‑linked analogs via Suzuki, Sonogashira, and Buchwald‑Hartwig chemistry, respectively. This directly addresses the recurring need in kinase inhibitor projects to modulate selectivity and pharmacokinetics through C‑5 substitution [3][4].

Biochemical and cell‑based screening for KDR/VEGFR‑2 inhibitor hit‑to‑lead progression

Based on class‑level SAR, the 5‑bromo substitution is predicted to confer low‑nanomolar KDR enzyme potency, positioning the compound as a preferred starting point for potency‑driven medicinal chemistry optimization. The higher lipophilicity (logP 6.16) also favors passive membrane permeability, supporting robust cellular target‑engagement readouts in endothelial cell proliferation or tube‑formation assays [1].

Physicochemical benchmark for in‑silico ADMET modeling of halogenated kinase inhibitors

The well‑defined logP (6.16), logSw (‑5.66), and polar surface area (28.6 Ų) of the compound provide a validated reference data point for training and benchmarking computational models that predict ADMET properties of halogen‑substituted heteroaromatic kinase inhibitors. This utility is enhanced by the availability of the des‑bromo analog as a paired comparator [2].

Quote Request

Request a Quote for 5-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.